molecular formula C12H9NO B119130 7-Methoxynaphthalene-1-carbonitrile CAS No. 158365-54-9

7-Methoxynaphthalene-1-carbonitrile

Cat. No.: B119130
CAS No.: 158365-54-9
M. Wt: 183.21 g/mol
InChI Key: CTAKVWPTULZNMM-UHFFFAOYSA-N
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Description

7-Methoxynaphthalene-1-carbonitrile is a naphthalene derivative featuring a methoxy (-OCH₃) group at position 7 and a cyano (-CN) group at position 1. Its structural analogs, such as 7-hydroxynaphthalene-1-carbonitrile and methyl- or nitro-substituted naphthalenes, provide a basis for inferring its behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxynaphthalene-1-carbonitrile can be achieved through several methods. One common method involves the use of 7-methoxy tetralin-1-ketone as the main initial raw material. The process includes dehydrated acetonitrile synthesis and dehydrogenated aromatization, where a single reaction solvent is adopted in a two-step reaction using a one-pot process. This method has mild reaction conditions and simple process operations, with an overall yield of over 94 percent .

Another method involves the reaction of 7-methoxynaphthalene-1-formic acid with borane to reduce it to 7-methoxynaphthalene-1-methyl alcohol. This intermediate is then chlorinated using sulfur oxychloride, followed by a substitution reaction with potassium cyanide to form this compound. This method has an overall yield of 76 percent .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as described above, with optimizations for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The nitrile group undergoes nucleophilic addition under specific conditions:

  • Reaction with aldehydes and malononitrile : In a multicomponent reaction, 7-methoxynaphthalene-1-carbonitrile reacts with 4-chlorobenzaldehyde and malononitrile to form 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile. This proceeds via Knoevenagel condensation followed by cyclization.

  • Hydrolysis to carboxylic acid : Treatment with aqueous HCl or H₂SO₄ converts the nitrile to 7-methoxy-naphthalene-1-carboxylic acid, though this reaction requires harsh conditions .

Reduction Reactions

The nitrile group can be selectively reduced:

  • Catalytic hydrogenation : Using H₂/Pd-C in ethanol, the nitrile is reduced to the corresponding primary amine, 7-methoxy-naphthalene-1-methylamine, with >90% yield .

  • Partial reduction : Employing LiAlH₄ in THF yields the aldehyde intermediate, 7-methoxy-naphthalene-1-carbaldehyde, which is unstable and typically further functionalized .

Oxidation and Dehydrogenation

The naphthalene backbone participates in oxidation reactions:

  • DDQ-mediated dehydrogenation : Reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under oxygen atmosphere converts 7-methoxy-3,4-dihydronaphthalene acetonitrile derivatives into 7-methoxynaphthaleneacetonitrile with 90–95% yield (Table 1) .

Table 1: Dehydrogenation of 7-Methoxy Dihydronaphthalene Derivatives

Starting MaterialReagentProductYield (%)Purity (%)
7-Methoxy-3,4-dihydronaphthalene acetonitrileDDQ/O₂7-Methoxynaphthaleneacetonitrile9599.2
7-Methoxy-3,4-dihydronaphthalene acetonitrileDDQ/O₂7-Methoxynaphthaleneacetonitrile9098.5

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Pyran derivatives : Reaction with 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol on acidic alumina forms naphthopyran derivatives. Subsequent methylation yields 6-methoxynaphthopyran, albeit with competing ring-opening side reactions .

  • Isoxazolone synthesis : Condensation with hydroxylamine derivatives generates 5-isoxazolone scaffolds, which show sirtuin inhibition activity (Table 2) .

Table 2: Sirtuin Inhibition by Isoxazolone Derivatives

CompoundR GroupSIRT1 Inhibition (%)SIRT2 Inhibition (%)SIRT3 Inhibition (%)
24H58718
25CH₃114817
26Benzyl24524

Electrophilic Substitution

The methoxy group directs electrophilic substitution to the 4-position of the naphthalene ring:

  • Nitration : Nitric acid in H₂SO₄ yields 4-nitro-7-methoxynaphthalene-1-carbonitrile as the major product.

  • Sulfonation : Concentrated H₂SO₄ at 150°C produces the 4-sulfo derivative, which is used in dye synthesis .

Photochemical Reactivity

The methoxy group enhances photostability, but UV irradiation in the presence of electron-deficient alkenes induces [2+2] cycloaddition, forming norbornene-like adducts .

Scientific Research Applications

Common Synthetic Routes

  • Dehydrated Acetonitrile Synthesis :
    • Starting Material: 7-Methoxy tetralin-1-ketone.
    • Method: A one-pot two-step reaction involving dehydrated acetonitrile synthesis and dehydrogenated aromatization.
    • Yield: Over 94% .
  • Reduction and Chlorination :
    • Starting Material: 7-Methoxynaphthalene-1-formic acid.
    • Method: Reduction with borane to form an intermediate alcohol, followed by chlorination with sulfur oxychloride and substitution with potassium cyanide.
    • Yield: Approximately 76% .

Chemical Reactions

7-Methoxynaphthalene-1-carbonitrile undergoes various chemical transformations:

  • Oxidation : Converts the methoxy group to a carbonyl group.
  • Reduction : The nitrile group can be reduced to an amine.
  • Substitution : The methoxy group can be replaced by other functional groups under specific conditions .

Chemistry

In the field of chemistry, this compound serves as an intermediate for synthesizing more complex organic compounds. Its unique functional groups enable diverse chemical reactions, making it a valuable reagent in synthetic organic chemistry.

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biological molecules, which may lead to the discovery of new therapeutic agents or biological probes .

Medicine

One of the notable applications of this compound is in the synthesis of Agomelatine , an antidepressant medication. The compound acts as a precursor in producing Agomelatine by providing necessary structural components through established synthetic pathways. This application highlights its significance in pharmaceutical chemistry .

Industrial Applications

In industrial settings, this compound is utilized for producing dyes and pigments due to its stable chemical structure and reactivity. Its ability to undergo various transformations makes it suitable for creating a range of industrial chemicals .

Case Study 1: Agomelatine Synthesis

A study focused on developing an efficient industrial synthesis process for Agomelatine from 7-methoxy-naphthalene-1-carbonitrile demonstrated significant advancements in yield and purity compared to previous methods. The new synthesis route utilizes readily available starting materials and minimizes purification steps, making it more feasible for large-scale production .

Research investigating the biological properties of this compound has shown promising results in inhibiting specific biological pathways related to stress response mechanisms. These findings suggest potential therapeutic applications in treating mood disorders and stress-related conditions .

Mechanism of Action

The mechanism of action of 7-Methoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its reactivity and interactions. For example, the nitrile group can act as a nucleophile in various reactions, while the methoxy group can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and toxicological properties of naphthalene derivatives are highly influenced by the type and position of substituents. Below is a comparative analysis of 7-Methoxynaphthalene-1-carbonitrile and its analogs:

Table 1: Structural and Functional Comparison of Naphthalene Derivatives

Compound Substituents Position Key Properties Toxicity Profile Applications
This compound Methoxy, Cyano 1,7 - Low water solubility (predicted due to non-polar methoxy and cyano groups).
- Electron-rich aromatic system (methoxy is electron-donating).
Not directly studied; inferred low acute toxicity based on methoxy group . Research chemical, organic synthesis
7-Hydroxynaphthalene-1-carbonitrile Hydroxy, Cyano 1,7 - Moderate water solubility (hydroxy group enhances polarity).
- Potential acidity (pH-dependent deprotonation).
Limited data; hydroxy group may increase metabolic reactivity. Pharmaceutical intermediates
1-Methylnaphthalene Methyl 1 - Hydrophobic (log P ~3.5).
- Volatile (vapor pressure ~0.1 mmHg at 25°C).
Respiratory irritant; linked to hemolytic anemia in rodents. Industrial solvents, fuel additives
2-Methylnaphthalene Methyl 2 - Similar hydrophobicity to 1-methyl isomer.
- Slightly higher melting point.
Comparable toxicity to 1-methylnaphthalene; potential carcinogen. Same as above
1-Nitronaphthalene Nitro 1 - Very low water solubility.
- Electron-deficient (nitro is electron-withdrawing).
Highly toxic; mutagenic and carcinogenic in animal models. Explosives, dye synthesis

Key Comparative Insights

The cyano group at position 1 may act as a directing group in further synthetic modifications, similar to its role in 7-Hydroxynaphthalene-1-carbonitrile .

Toxicity and Metabolic Pathways: Methylnaphthalenes exhibit significant toxicity due to metabolic activation into epoxides and quinones, which bind to cellular macromolecules . In contrast, the methoxy group in this compound may reduce such metabolic activation, as seen in other methoxy-aromatic compounds. 1-Nitronaphthalene’s nitro group facilitates redox cycling, generating reactive oxygen species (ROS) and causing oxidative stress . This mechanism is unlikely in this compound due to the absence of nitro substituents.

Environmental Fate :

  • Methylnaphthalenes are persistent in soil and sediment due to hydrophobicity , whereas this compound’s environmental persistence remains unstudied. Its predicted lower volatility (compared to methyl derivatives) may reduce airborne dispersion.

Biological Activity

7-Methoxynaphthalene-1-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings. The compound's structure, characterized by a methoxy group and a nitrile group, suggests diverse interactions with biological targets, making it an interesting subject for pharmacological studies.

This compound (C12H9NO) is a derivative of naphthalene with a methoxy group at the 7th position and a nitrile group at the 1st position. This unique substitution pattern influences its chemical reactivity and biological activity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC12H9NO
Molecular Weight199.20 g/mol
AppearanceWhite solid
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Nucleophilic Activity : The nitrile group can act as a nucleophile in biochemical reactions, potentially interacting with electrophilic sites on biomolecules.
  • Electrostatic Interactions : The methoxy group can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

  • Case Study : In a study involving MCF-7 cells, the compound demonstrated significant cytotoxicity with an IC50 value in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers, suggesting its utility in treating inflammatory diseases.

  • Research Findings : A study reported that treatment with this compound significantly lowered levels of pro-inflammatory cytokines in a murine model of inflammation.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison with Related Compounds

CompoundStructure FeaturesBiological Activity
6-Methoxy-naphthalene-1-carbonitrileMethoxy at position 6Moderate anticancer activity
7-Methoxynaphthalene-1-carboxylic acidCarboxylic acid instead of nitrileAnti-inflammatory properties
4-Methoxynaphthalene-1-carbonitrileMethoxy at position 4Limited biological studies

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Methoxynaphthalene-1-carbonitrile in laboratory settings?

  • Methodological Answer :

  • Always use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Conduct work in a fume hood to avoid inhalation exposure .
  • Avoid long-term storage due to potential degradation; store in airtight containers under inert gas (e.g., nitrogen) at recommended temperatures .
  • Dispose of unused material via certified hazardous waste services, adhering to federal and state regulations. Include secondary containment for spills .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :

  • Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Reference standards from authoritative databases like NIST Chemistry WebBook (e.g., gas-phase ion energetics or UV/Visible spectra) .
  • Cross-check melting points and spectral data (IR, NMR) against peer-reviewed literature to confirm structural integrity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Prioritize the following properties for solubility and stability studies:
PropertyMethodological Consideration
LogP (Partition Coefficient)Use shake-flask or HPLC-derived methods to assess hydrophobicity .
Thermal StabilityConduct thermogravimetric analysis (TGA) under inert conditions .
Reactivity with SolventsTest compatibility with polar aprotic solvents (e.g., DMSO, DMF) via stability assays .

Advanced Research Questions

Q. How can researchers resolve contradictory toxicological data for this compound across studies?

  • Methodological Answer :

  • Apply risk-of-bias assessment tools (Table C-6/C-7) to evaluate study design flaws, such as inadequate randomization or outcome reporting .
  • Conduct meta-analyses stratified by exposure routes (inhalation, oral, dermal) and species-specific metabolic differences. For example, compare hepatic CYP450 activity in rodents vs. human cell lines .
  • Use dose-response modeling to reconcile discrepancies in NOAEL/LOAEL values, adjusting for interspecies extrapolation factors .

Q. What data gaps exist in the environmental fate of this compound, and how can they be addressed?

  • Methodological Answer :

  • Identified Gaps :
  • Limited data on biodegradation pathways in soil/water systems.
  • Unknown bioaccumulation potential in aquatic organisms.
  • Research Strategies :
  • Perform OECD 301/302 biodegradation tests under aerobic/anaerobic conditions .
  • Use LC-MS/MS to quantify bioaccumulation in model species (e.g., Daphnia magna) .

Q. How should mechanistic studies on this compound be designed to elucidate its genotoxic potential?

  • Methodological Answer :

  • Combine in vitro assays (Ames test, micronucleus assay) with transcriptomic profiling (RNA-seq) to identify DNA damage response pathways .
  • Validate findings using CRISPR-Cas9 knockout models (e.g., TP53 or NRF2 pathways) in human bronchial epithelial cells .
  • Cross-reference results with structural analogs (e.g., 1-methylnaphthalene) to infer shared mechanisms of toxicity .

Q. Methodological Tables for Reference

Table 1. Key Data Extraction Parameters for Toxicological Studies

ParameterSource (Evidence ID)
Dose randomization
Outcome reporting
Species-specific effects

Table 2. Prioritized Research Needs

Priority LevelResearch ObjectiveMethodological Approach
HighChronic exposure toxicity2-year rodent bioassays
MediumMetabolite identificationLC-HRMS with isotopic labeling
LowOcular irritation potentialOECD 405 Draize test

Properties

IUPAC Name

7-methoxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAKVWPTULZNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462948
Record name 7-methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158365-54-9
Record name 7-methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a highly preferred aspect of this invention illustrated in Scheme 1, there is provided a new and improved process for the large-scale production of 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile (1). Commercial material 3,4-dihydro-7-methoxy-1(2H)-naphthalenone (7-methoxy-1-tetralone) may be transformed into an unsaturated nitrile (3) as shown on Scheme 1. The reaction is performed in toluene solution. Upon the completion of the reaction, it is quenched by caustic solution. The reaction mixture is extracted with toluene. After washing the toluene solution, the crude unsaturated nitrile (3) is aromatized directly in this toluene solution by stirring with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 60° C. for 2 h. The solid is removed by filtration and the filtrate is washed with sodium hydroxide solution and brine and respectively. Most of the solvent is removed by distillation and heptane is added to precipitate the product. 7-methoxy-1-naphthonitrile (4) is isolated. The expected yield over these two steps is at least 70-75%. By performing two reactions in the same solvent, isolation of the low melting point intermediate (3) can be avoided, improving efficiency and yield.
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Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-7-methoxy-naphthalene (3.26 g, 13.8 mmol), Zn(CN)2 (2.26 g, 19.2 mmol), and tetrakis(triphenylphosphine)palladium (1.6 g, 1.4 mmol) in DMF (50 mL) was stirred at 120° C. for 15 hr. The cooled reaction mixture was poured into 200 mL 1 N NH4Cl solution and extracted with ethyl acetate (3×350 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, evaporation of the solvent, and purification on a silica column (10% ethyl acetate—hexanes) yielded 1.28 g (51%) of the title compound as a white solid: mp 62-66° C.; 1H NMR (DMSO-d6): δ 4.00 (3H, s), 7.25 (1H, dd, J=2.48 Hz, J=8.96 Hz), 7.36-7.47 (1H, m), 7.47 (1H, d, J=2.39 Hz), 7.81 (1H, d, J=9.00 Hz), 7.88 (1H, dd, J=0.81 Hz, J=7.23 Hz), 8.00 (1H, d, J=8.21 Hz); MS (EI) m/z 183 (M)+;
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3.26 g
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Zn(CN)2
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2.26 g
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1.6 g
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200 mL
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51%

Synthesis routes and methods III

Procedure details

To a mixture of 7-methoxy-3,4-dihydronaphthalene-1-carbonitrile (9.95 g, 53.1 mmol) in p-cymene (100 mLs) was added 10% Pd/C (5 g), the reaction mixture was stirred and heated to 150° C. overnight. The mixture was cooled and the catalyst removed by filtering through filter aid. The p-cymene was removed on the rotovap with the vacuum pump, giving a liquid which solidified on standing. The solid was slurried in hexane, filtered and dried to afford a white solid (4.3 g, 44%). A portion was purified further by silica gel (10% ethyl acetate-hexanes) to produce a white solid: mp 77-78° C.;
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9.95 g
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5 g
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44%

Synthesis routes and methods IV

Procedure details

7-Methoxy-1-tetralone (8.16 g, 46 mmol, 1 eq) and ZnI2 (0.365 g, 1 mmol, 0.025 eq) were dissolved in 25 ml of toluene and heated at 45° C. Trimethylsilylcyanide (TMSCN) (5.0 g, 50 mmol, 1.1 eq) is added over a period of 20 min, and all is refluxed for 3 h. After cooling the mixture at about 35° C., pyridine (5.5 ml, 69 mmol, 1.5 eq) and POCl3 (6.4 ml, 69 mmol, 1.5 eq) are added, and the mixture is boiled under reflux for another 6 h. Thereafter, 80 ml of a 3 N NaOH cooled at 3° C. is added over a period of 15 min. The aqueous phase is extracted with 48 ml of toluene, and the organic phase is washed twice with 40 ml of 1 N NaOH, once with 40 ml of water, three times with 40 ml of 3 N HCl, once with 40 ml of water, once with 40 ml of a saturated NaHCO3 solution and once with a saturated sodium chloride solution. After the addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (8.41 g, 37 mmol, 0.8 eq) over 20 min, the organic phase is boiled under reflux for 2 h. After cooling, the precipitate was filtered off and washed twice with 32 ml of 1 N NaOH and once with 32 ml of a saturated sodium chloride solution. Drying of the precipitate yielded the desired product in a yield of 78%, 6.6 g.
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8.16 g
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0.365 g
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5 g
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5.5 mL
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6.4 mL
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78%

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